molecular formula C17H28Cl2N2O2 B14751443 (2,6-diethylphenyl) 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride CAS No. 1877-50-5

(2,6-diethylphenyl) 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride

Cat. No.: B14751443
CAS No.: 1877-50-5
M. Wt: 363.3 g/mol
InChI Key: DMGIHDLACPMXLL-UHFFFAOYSA-N
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Description

(2,6-diethylphenyl) 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride is a chemical compound with a complex structure that includes a phenyl ring substituted with diethyl groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-diethylphenyl) 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride typically involves the reaction of 2,6-diethylphenol with 2-(4-methylpiperazin-1-yl)acetic acid in the presence of a suitable condensing agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide (DMF) and catalysts like N,N’-carbonyldiimidazole (CDI) to facilitate the esterification process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(2,6-diethylphenyl) 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, (2,6-diethylphenyl) 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential pharmaceutical applications .

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It may be used in assays to investigate its effects on cellular processes and pathways .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the formulation of specialty chemicals and materials. Its unique structure makes it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of (2,6-diethylphenyl) 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride involves its interaction with specific molecular targets. The piperazine ring in its structure allows it to bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2,6-diethylphenyl) 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

1877-50-5

Molecular Formula

C17H28Cl2N2O2

Molecular Weight

363.3 g/mol

IUPAC Name

(2,6-diethylphenyl) 2-(4-methylpiperazin-1-yl)acetate;dihydrochloride

InChI

InChI=1S/C17H26N2O2.2ClH/c1-4-14-7-6-8-15(5-2)17(14)21-16(20)13-19-11-9-18(3)10-12-19;;/h6-8H,4-5,9-13H2,1-3H3;2*1H

InChI Key

DMGIHDLACPMXLL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)OC(=O)CN2CCN(CC2)C.Cl.Cl

Origin of Product

United States

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